

# A Comparative Analysis of Isoniazid Efficacy: MIC Values and Mechanism of Action

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Compound of Interest		
Compound Name:	Rediocide C	
Cat. No.:	B8261911	Get Quote

A direct head-to-head comparison of the Minimum Inhibitory Concentration (MIC) values for **Rediocide C** and isoniazid could not be conducted as no publicly available scientific literature or experimental data was found for "**Rediocide C**" regarding its antimicrobial or specifically anti-mycobacterial properties.

Research into "Rediocide A," a related compound, has focused on its insecticidal activity and potential applications in cancer immunotherapy, with no reported data on its MIC values against bacterial or mycobacterial strains.[1][2][3][4]

This guide, therefore, provides a comprehensive overview of the well-established data for isoniazid, a cornerstone in the treatment of tuberculosis. The following sections detail its MIC values against Mycobacterium tuberculosis, the experimental protocols for determining these values, and its mechanism of action.

## **Isoniazid: An Overview of Potency**

Isoniazid (INH) is a highly effective antibiotic used as a first-line treatment for tuberculosis.[5][6] Its potency is measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

## Table 1: MIC Values of Isoniazid against Mycobacterium tuberculosis



M. tuberculosis Strain Type	Isoniazid MIC Range (μg/mL)	Notes
Susceptible "Wild" Strains	0.016 - 0.063	Based on agar-determined MICs in 7H10 and 7H11 agar. [7]
Susceptible (Radiometric)	≤ 0.1	Breakpoint for susceptibility when determined radiometrically in 7H12 broth.
Low-Level Resistance	≤ 0.25 - 0.5	Associated with mutations in the inhA gene.[9][10]
Moderate Resistance	1.0 - 4.0	Often associated with mutations in the katG gene.[9]
High-Level Resistance	> 4.0	Commonly linked to mutations in the katG gene.[9][10]
Multidrug-Resistant (MDR) Isolates	1 to >128	Wide range observed in clinical MDR isolates.[7]

## **Experimental Protocols for MIC Determination**

The MIC values of isoniazid are determined using standardized laboratory procedures. The two primary methods are broth microdilution and agar dilution.

# Broth Microdilution Method (e.g., Sensititre™ MYCOTB plates)

This method involves preparing a series of dilutions of isoniazid in a liquid growth medium in a microtiter plate. The Mycobacterium tuberculosis isolates are then added to each well. The MIC is recorded as the lowest concentration of the drug that shows no visible growth after a defined incubation period.[9][11]

## **Agar Dilution Method**



In this method, varying concentrations of isoniazid are incorporated into a solid agar medium, such as 7H10 or 7H11 agar. The bacterial suspension is then inoculated onto the surface of the agar plates. The MIC is the lowest drug concentration that inhibits the growth of the bacteria on the agar surface.[8]

### **Mechanism of Action of Isoniazid**

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its antimicrobial effect.[5][6][12]

- Activation: Isoniazid enters the Mycobacterium tuberculosis cell through passive diffusion.
  [12] Inside the bacterium, it is activated by the catalase-peroxidase enzyme KatG.[5][6][12]
- Formation of Active Species: The activation process converts isoniazed into several reactive species, including an isonicotinic acyl radical.[5][6]
- Inhibition of Mycolic Acid Synthesis: This reactive intermediate then covalently binds with NAD+ to form an adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase, an enzyme known as InhA.[5][12][13] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5]
- Cell Wall Disruption: Mycolic acids are essential, long-chain fatty acids that are a major component of the mycobacterial cell wall, providing structural integrity and impermeability.[5]
  By inhibiting their synthesis, isoniazid disrupts the cell wall, leading to bacterial cell death.[5]
  This action is most effective against actively dividing mycobacteria.[5]



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Caption: Isoniazid's mechanism of action.

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